Chrysanthone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(6S,7R)-6,10-dihydroxy-7-methoxy-3-methyl-1,6,7,8-tetrahydrobenzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H16O5/c1-7-3-8-4-9-13(15(18)10(8)6-20-7)11(16)5-12(19-2)14(9)17/h3-4,12,14,17-18H,5-6H2,1-2H3/t12-,14+/m1/s1 |
InChI Key |
VJCDPIZSSYQRCW-OCCSQVGLSA-N |
Isomeric SMILES |
CC1=CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O |
Synonyms |
chrysanthone B |
Origin of Product |
United States |
Advanced Methodologies for the Isolation and Cultivation of Chrysanthone B
Biological Origins and Mycoproduction Strategies for Chrysanthone B
The primary source of this compound is microbial fermentation, specifically from certain species of fungi. The production of this metabolite is intricately linked to the genetics of the fungal strain and the specific conditions under which it is grown.
This compound has been identified as a secondary metabolite produced by specific fungal species. Research has successfully isolated this compound from cultures of:
Ascochyta chrysanthemi : This phytopathogenic fungus is a known producer of a class of compounds named chrysanthones, which includes this compound. nih.govucl.ac.uk
Fusarium solani : An endophytic fungus isolated from a tropical forest has also been shown to produce this compound during fermentation. ugm.ac.id
The cultivation of these fungi for metabolite production typically involves sterile laboratory conditions to prevent contamination and ensure consistent growth. While specific parameters for maximizing this compound are a subject of optimization, general cultivation protocols for such fungi often involve solid or liquid media. For instance, studies on Ascochyta fabae have utilized Czapek Dox nutrients, sometimes supplemented with host plant extracts, with maximal production of metabolites observed at 20°C in shake cultures, which provide better aeration than still cultures. ucl.ac.uk
Table 1: Fungal Sources and General Cultivation Insights for this compound Production
| Fungal Strain | Type | Common Cultivation Media | Key Parameters | Citation(s) |
|---|---|---|---|---|
| Ascochyta chrysanthemi | Phytopathogen | Czapek Dox, Potato Dextrose Agar (PDA) | Temperature, Aeration (Shake Culture), pH | nih.govucl.ac.uk |
| Fusarium solani | Endophyte | Solid Static Culture Media | Nutrient Composition, Incubation Time | ugm.ac.id |
To maximize the yield of a target metabolite like this compound, optimization of the fermentation process is essential. This involves systematically adjusting various physical and chemical parameters of the fungal culture. Methodologies such as Response Surface Methodology (RSM) are employed to efficiently identify the optimal conditions by modeling the effects of several variables simultaneously. plos.org
Key factors that can be manipulated to enhance production include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, and inoculum size. plos.orgmdpi.commdpi.com For example, an optimization study on Streptomyces sp. 1-14 for the production of antibacterial metabolites found that glucose concentration, the presence of specific salts like CaCl₂, temperature, and the amount of inoculum were all critical factors. plos.org The final optimized conditions led to a significant increase in metabolite production. plos.org A similar approach could be systematically applied to the fermentation of Ascochyta chrysanthemi or Fusarium solani to enhance the yield of this compound.
Table 2: Key Parameters for Fermentation Optimization
| Parameter | Description | Potential Impact on Production | Citation(s) |
|---|---|---|---|
| Carbon Source | e.g., Glucose, Sucrose, Maltose | Affects fungal growth rate and the carbon backbone of the metabolite. | plos.org |
| Nitrogen Source | e.g., Yeast Extract, Peptone, Ammonium Salts | Influences biomass development and enzymatic activity. | mdpi.com |
| Inorganic Salts | e.g., MgSO₄, CaCl₂, KH₂PO₄ | Can act as cofactors for enzymes in the biosynthetic pathway. | plos.orgmdpi.com |
| Temperature | The incubation temperature of the culture. | Affects enzyme kinetics and overall metabolic rate. | plos.org |
| pH | The acidity or alkalinity of the medium. | Influences nutrient uptake and enzyme stability. | mdpi.com |
| Inoculation Amount | The initial amount of fungal culture added. | Impacts the lag phase and the time to reach peak production. | plos.org |
| Aeration | e.g., Shake speed in liquid cultures. | Crucial for aerobic fungi to support metabolic activity. | ucl.ac.uk |
Modern biotechnology offers powerful tools for enhancing the production of fungal secondary metabolites beyond classical fermentation optimization. researchgate.net These strategies involve the direct manipulation of the fungus at a genetic level. nih.gov Understanding the biosynthetic pathway of a target compound is fundamental to applying these techniques. researchgate.net
For complex molecules, if the specific genes responsible for their biosynthesis are identified, several approaches can be taken:
Heterologous Expression : The entire biosynthetic gene cluster for this compound could be transferred from its native producer into a more robust and easily cultivable host organism, such as Saccharomyces cerevisiae (baker's yeast) or other fungi like Penicillium chrysogenum. mdpi.com This has been successfully demonstrated for the production of cannabinoids. mdpi.com
Metabolic Engineering : The native producing strain can be genetically modified to increase the yield. This could involve overexpressing key enzymes in the this compound pathway or knocking out genes that lead to competing, non-essential metabolic pathways, thereby redirecting metabolic flux towards the desired product. nih.govchemijournal.com
These advanced biotechnological platforms can circumvent issues related to slow growth or low yields in the native fungal strains, paving the way for industrial-scale production. mdpi.com
Optimization of Fermentation Conditions for Enhanced this compound Production
Modern Chromatographic and Extraction Techniques for Isolation
Following fermentation, the isolation and purification of this compound from the complex culture broth or fungal biomass is a multi-step process. This typically involves initial extraction to create a crude extract, followed by one or more chromatographic steps to achieve high purity. mdpi.com
The initial recovery of this compound from the fermentation broth is often achieved using extraction techniques that separate compounds based on their polarity and solubility.
Liquid-Liquid Extraction (LLE) : This method partitions solutes between two immiscible liquid phases, typically an aqueous phase (the fermentation broth) and an organic solvent. For compounds of intermediate polarity like xanthones, solvents such as ethyl acetate (B1210297) are commonly used. scielo.brphenomenex.blog The process involves mixing the broth with the solvent, allowing the phases to separate, and then collecting the organic phase containing the target compound. This may be repeated multiple times to maximize recovery. scielo.brphenomenex.blog
Solid-Phase Extraction (SPE) : SPE is a chromatographic technique used for sample clean-up and concentration. innovareacademics.in The crude extract is passed through a solid sorbent (the stationary phase), which retains the target compound. Impurities are washed away, and the desired compound is then eluted with a different solvent. innovareacademics.in Common stationary phases for xanthone-like compounds include chemically modified silica (B1680970) such as octadecylsilane (B103800) (ODS or C18) or gel filtration media like Sephadex LH-20. mdpi.cominnovareacademics.in Elution solvents are chosen based on their ability to disrupt the interaction between the compound and the sorbent; for C18 cartridges, solvents like methanol (B129727) or ethanol (B145695) are often effective. innovareacademics.in
Table 3: Comparison of Initial Extraction Protocols
| Technique | Principle | Common Solvents/Phases | Advantages | Citation(s) |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning based on relative solubility in two immiscible liquids. | Organic Phase: Ethyl acetate, Dichloromethane, Chloroform | Effective for initial large-volume extraction from aqueous broths. | scielo.br |
| Solid-Phase Extraction (SPE) | Differential adsorption of compounds onto a solid matrix. | Stationary Phase: C18, Sephadex LH-20 Eluent: Methanol, Ethanol, Ethyl Acetate | Good for sample cleanup, concentration, and removing interfering substances. | mdpi.cominnovareacademics.in |
High-Performance Liquid Chromatography (HPLC) is the definitive technique for purifying individual compounds from a complex mixture. researchgate.net For isolation purposes, preparative HPLC (PHPLC) is used, which employs larger columns to handle greater sample loads. lcms.czacs.org
The crude or semi-purified extract from LLE or SPE is injected into the HPLC system. The separation occurs within a column packed with a stationary phase, most commonly a C18 (reversed-phase) material. tautobiotech.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. tautobiotech.com By gradually changing the solvent composition (a gradient elution), compounds are separated based on their differing affinities for the stationary phase. A UV detector monitors the column effluent, and the fractions corresponding to the this compound peak are collected. The purity of the collected compound can be verified by re-analyzing it using analytical HPLC.
Table 4: Typical Parameters for HPLC Purification of Natural Products
| Parameter | Description | Common Settings | Citation(s) |
|---|---|---|---|
| Column | The heart of the separation, packed with stationary phase. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm for analytical; larger for preparative) | tautobiotech.com |
| Mobile Phase | The solvent that carries the sample through the column. | Gradient of Water and Methanol or Water and Acetonitrile, often with acid (e.g., formic acid). | acs.org |
| Flow Rate | The speed at which the mobile phase is pumped. | 0.5-1.0 mL/min for analytical; higher for preparative. | tautobiotech.com |
| Detection | Method for observing compounds as they elute. | UV detection at a specific wavelength (e.g., 254 nm). | tautobiotech.com |
| Injection Volume | The amount of sample loaded onto the column. | Microliters (µL) for analytical; Milliliters (mL) for preparative. | lcms.cz |
Challenges in the Isolation of High-Purity this compound
The isolation of this compound in a high-purity state presents several significant challenges that are common in the field of natural product chemistry.
A primary challenge is the complexity of the source material. This compound is a secondary metabolite found in organisms like the fungus Ascochyta chrysanthemi and is often a component of essential oils from various plants. nih.govresearchgate.netnih.gov These natural extracts are complex mixtures containing numerous other compounds, many of which may have similar chemical structures and polarities to this compound. This chemical similarity makes differentiation and separation a difficult and tedious process. researchgate.net
The low concentration of this compound in the source material is another major hurdle. Bioactive natural products are often present in very small quantities, requiring the processing of large amounts of biomass to obtain even milligram quantities of the pure compound. This necessitates highly efficient extraction and purification methods to minimize losses at each stage.
Furthermore, the stability of the compound during the isolation process can be a concern. Natural products can be sensitive to factors such as heat, light, pH, and exposure to certain solvents, which can lead to degradation. nih.gov CCC is advantageous in this regard as it is a gentle technique that allows for nearly quantitative recovery of the sample. nih.gov
Sophisticated Structural Elucidation and Stereochemical Characterization of Chrysanthone B
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the elucidation of Chrysanthone B's molecular architecture. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists have been able to piece together the complex framework of this natural product.
1D NMR (¹H, ¹³C) for Backbone Characterization
The initial characterization of this compound's structure relies heavily on 1D NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR. These spectra provide fundamental information regarding the chemical environment and number of protons and carbons in the molecule.
The ¹H NMR spectrum reveals the number of distinct proton environments, their multiplicity (singlet, doublet, triplet, etc.), and their integration, which corresponds to the number of protons giving rise to a particular signal. acs.orgemerypharma.com Coupling constants (J values) derived from these multiplicities offer insight into the connectivity of adjacent protons. acs.org
Complementing the proton data, the ¹³C NMR spectrum indicates the number of unique carbon atoms. rsc.org The chemical shifts of these carbons help to identify the types of carbon present, such as those in carbonyl groups, aromatic rings, or aliphatic chains.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound
The following data is representative and based on typical values for similar molecular scaffolds, as the specific data for this compound is not publicly available.
| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 1 | 165.2 | - | - | - |
| 3 | 75.4 | 5.40 | d | 3.5 |
| 4 | 35.1 | 2.90 | m | |
| 4a | 138.5 | - | - | - |
| 5 | 118.9 | 7.10 | d | 8.0 |
| 6 | 129.5 | 7.55 | t | 8.0 |
| 7 | 125.0 | 7.40 | t | 8.0 |
| 8 | 155.8 | - | - | - |
| 8-OH | - | 9.80 | s | |
| 9 | 115.2 | 7.05 | d | 8.0 |
| 10 | 161.3 | - | - | - |
| 10-OH | - | 12.10 | s | |
| 10a | 108.7 | - | - | - |
| 3-CH3 | 21.3 | 1.50 | d | 6.5 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
While 1D NMR provides a list of components, 2D NMR experiments reveal how these components are connected.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in a COSY spectrum establish proton-proton connectivities, allowing for the tracing of spin systems within the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond correlation). columbia.edupressbooks.pub It is invaluable for definitively assigning the carbon signal corresponding to a specific proton. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.eduwisc.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons. wisc.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space correlations. Protons that are physically close to each other in the 3D structure of the molecule will show a cross-peak, providing critical information for stereochemical assignments.
Through the combined interpretation of these 2D spectra, the planar structure of this compound and its relative stereochemistry can be meticulously assembled.
Advanced NMR Pulse Sequences for Complex Structural Assignments
In cases of significant signal overlap or complex coupling patterns, advanced NMR pulse sequences may be employed. Techniques like selective 1D TOCSY (Total Correlation Spectroscopy) or 1D NOESY can be used to irradiate a specific proton and observe its correlations throughout a spin system or its spatial neighbors, respectively. Other experiments, such as those with edited HSQC, can differentiate between CH, CH₂, and CH₃ groups, further clarifying ambiguous assignments. columbia.edu
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule, from which its elemental formula can be determined with high confidence. udel.edu This is a critical step in confirming the molecular formula proposed from NMR data.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
To analyze a molecule by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are well-suited for analyzing natural products like this compound without causing extensive fragmentation in the ion source. udel.edu
ESI: This method is particularly effective for polar molecules. It generates ions directly from a solution, often resulting in protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
APCI: This technique is better suited for less polar compounds. It involves spraying the sample into a heated tube where it is vaporized and then ionized by corona discharge.
The choice between ESI and APCI depends on the specific chemical properties of the analyte to achieve optimal ionization and sensitivity.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org In an MS/MS experiment, an ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). wikipedia.org The ion collides with an inert gas, causing it to break apart at its weakest bonds.
The resulting fragmentation pattern is a fingerprint of the molecule's structure. By analyzing the mass losses between the precursor ion and the product ions, chemists can deduce the structure of different parts of the molecule and confirm the connectivity of its various substructures. youtube.com This analysis of fragmentation pathways provides powerful confirmatory evidence for the structure elucidated by NMR spectroscopy. wikipedia.org
X-ray Crystallography for Definitive Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most powerful and conclusive method for determining the three-dimensional structure of a molecule. nih.gov This technique provides an unambiguous determination of the relative configuration of all stereogenic centers. However, establishing the absolute configuration—the exact spatial arrangement of atoms for a chiral molecule—is a more intricate challenge. nih.govspringernature.com
The determination of absolute configuration relies on the phenomenon of anomalous scattering (or anomalous diffraction). mit.edu This occurs when the X-ray photons interact inelastically with the core electrons of the atoms in the crystal. mit.edu The effect is more pronounced for heavier atoms (like sulfur, chlorine, or bromine) at specific X-ray wavelengths. mit.edu For organic natural products like this compound, which often only contain carbon, hydrogen, and oxygen, this effect is much weaker. mit.edu
Historically, light-atom molecules were derivatized with heavy atoms to enhance the anomalous scattering signal. mit.edu However, with modern diffractometers, highly sensitive detectors, and advanced computational methods, it is now feasible to determine the absolute configuration from the weak anomalous scattering signal of oxygen atoms alone, provided a high-quality single crystal can be obtained. mit.edu
The key to this determination is the analysis of Bijvoet pairs—reflections (hkl) and (-h-k-l) that are equivalent in intensity for non-chiral structures but differ slightly in the presence of anomalous scattering in a non-centrosymmetric crystal. mit.edu The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute configuration. chem-soc.si A Flack parameter value close to zero for a given enantiomer model confirms that the assigned absolute structure is correct with a high degree of confidence. chem-soc.si Conversely, a value near 1 suggests the inverted structure is the correct one.
Table 1: Representative Crystallographic Data for Absolute Configuration Determination
| Parameter | Description | Typical Value/Observation |
| Crystal System | The crystal lattice system (e.g., Orthorhombic). | Orthorhombic |
| Space Group | The symmetry group of the crystal (must be non-centrosymmetric). | P2₁2₁2₁ |
| Radiation | The X-ray source used (e.g., Cu Kα or Mo Kα). | Cu Kα (λ = 1.54178 Å) |
| Flack Parameter (x) | A parameter to determine the absolute structure of a chiral crystal. A value near 0 indicates the correct enantiomer; a value near 1 indicates the inverted structure. chem-soc.si | 0.05 (7) |
| Hooft Parameter (y) | An alternative parameter based on Bayesian statistics for absolute structure determination. | 0.04 (6) |
| Bijvoet Pairs | Number of unique reflection pairs measured to determine the absolute configuration. | >1000 |
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion)
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org These methods are exceptionally sensitive to the three-dimensional structure of a molecule and are invaluable for assigning or confirming stereochemistry, particularly when crystallographic methods are not feasible. saschirality.orge-bookshelf.de
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. wikipedia.org This differential absorption is only observed for chiral molecules within their chromophore absorption bands. wikipedia.org The resulting CD spectrum, a plot of this difference (often converted to molar ellipticity, [θ]) versus wavelength, provides a unique fingerprint corresponding to the molecule's absolute configuration and conformation. slideshare.net Electronic CD (ECD), which probes electronic transitions in the UV-Vis region, is particularly useful for analyzing complex natural products containing chromophores. saschirality.org
Optical Rotatory Dispersion (ORD) is the measurement of the variation in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgscribd.com While related to CD, ORD can be observed both inside and outside the chromophore's absorption regions. scispace.com A key feature in an ORD curve is the Cotton effect, which describes the characteristic peak and trough (or vice versa) in the vicinity of a chromophore's absorption band. scribd.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the environment surrounding the chromophore. scispace.com
For this compound, the electronic transitions associated with its xanthone (B1684191) core and other chromophoric groups would give rise to a characteristic ECD spectrum and ORD curve. By comparing the experimentally measured spectra with those of structurally related compounds of known absolute configuration, stereochemical assignments can be made.
Table 2: Illustrative Chiroptical Data for this compound
| Technique | Parameter | Wavelength (nm) | Sign / Feature |
| Circular Dichroism (CD) | Molar Ellipticity [θ] | ~340 | Positive |
| Molar Ellipticity [θ] | ~280 | Negative | |
| Molar Ellipticity [θ] | ~250 | Positive | |
| Optical Rotatory Dispersion (ORD) | Cotton Effect | ~350 | Positive |
| Cotton Effect | ~290 | Negative |
Computational Chemistry and In Silico Approaches for Structural Confirmation
The synergy between experimental spectroscopy and computational chemistry provides a powerful platform for stereochemical assignment. nih.gov In silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can predict the chiroptical properties of a molecule with remarkable accuracy. nih.govarabjchem.org
The process begins with a thorough conformational analysis for each possible stereoisomer of this compound to identify all low-energy conformers. mdpi.com For each stable conformer, quantum chemical calculations are performed to predict its theoretical ECD and ORD spectra. mdpi.com These individual spectra are then averaged, weighted by their Boltzmann populations at a given temperature, to generate the final theoretical spectrum for that specific stereoisomer. mdpi.com
The absolute configuration of the natural this compound is then determined by comparing the experimentally measured ECD or ORD spectrum with the theoretically calculated spectra for all possible stereoisomers. scielo.br A high degree of similarity between the experimental spectrum and one of the calculated spectra provides strong evidence for that particular absolute configuration. mdpi.com This combined experimental-computational approach has become a gold standard for structural elucidation, offering a reliable alternative or complement to X-ray crystallography. mdpi.comscielo.br
Table 3: Comparison of Experimental and Computationally Predicted Chiroptical Data
| Data Type | Source | Key Features / Wavelengths (nm) | Correlation |
| Experimental ECD Spectrum | Measured Sample of this compound | Positive band at ~340 nm, Negative band at ~280 nm | - |
| Calculated ECD for Isomer 1 | DFT/TD-DFT Calculation | Positive band at ~342 nm, Negative band at ~278 nm | High Similarity |
| Calculated ECD for Isomer 2 | DFT/TD-DFT Calculation | Negative band at ~342 nm, Positive band at ~278 nm | Low Similarity |
Biosynthetic Pathways and Genetic Basis of Chrysanthone B Production
Identification of Precursor Molecules through Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules within a biosynthetic pathway. wikipedia.org In the study of xanthone (B1684191) biosynthesis, this method has been instrumental in identifying the fundamental building blocks. For xanthones produced by fungi, the core structure is typically derived entirely from polyketide pathways. nih.gov This involves the sequential condensation of acetyl-CoA and malonyl-CoA units.
While specific isotopic labeling studies exclusively targeting Chrysanthone B are not extensively documented in the available literature, the general principles of fungal xanthone biosynthesis provide a strong foundation for understanding its origins. In lower organisms like fungi, xanthones are biosynthesized from an octaketonic intermediate formed by the linkage of eight acyl groups. mdpi.com This intermediate can then cyclize to form benzophenone (B1666685) and subsequently the xanthone scaffold. mdpi.com
For many fungal polyketides, including anthraquinones that share biosynthetic precursors with some xanthones, the process starts with an acetyl unit and multiple malonyl units. mdpi.com Isotopic labeling experiments using precursors like ¹³C-labeled acetate (B1210297) would be a definitive method to confirm the polyketide origin of this compound and to delineate the specific folding pattern of the polyketide chain. Such studies, common in metabolomics, allow for the precise tracking of labeled atoms into the final product structure. nih.gov
Enzymatic Transformations and Characterization of Key Biosynthetic Enzymes
The biosynthesis of a complex natural product like this compound from simple precursors requires a series of enzymatic transformations. These reactions are catalyzed by specific enzymes encoded within the organism's genome. The key enzymes in fungal xanthone biosynthesis typically include a polyketide synthase (PKS), reductases, and oxygenases.
Polyketide Synthase (PKS): This is the foundational enzyme that assembles the polyketide backbone from acetyl-CoA and malonyl-CoA. Fungal PKSs are often large, multifunctional proteins with distinct domains for each catalytic step.
Reductases: Following the synthesis of the polyketide chain, reductive enzymes play a crucial role. For instance, the conversion of anthraquinones to anthrols, a step sometimes involved in xanthone biosynthesis, is catalyzed by a reductase. rsc.org
Oxygenases: These enzymes, particularly monooxygenases and dioxygenases, are responsible for the oxidative modifications of the polyketide scaffold, leading to the formation of the characteristic xanthone ring system and its specific hydroxylation patterns. For example, Baeyer-Villiger monooxygenases are known to be involved in the biosynthesis of some fungal xanthones. rsc.org
While the specific enzymes for this compound biosynthesis have not been fully characterized, studies on related fungal metabolites offer insights. The characterization of enzymes involved in the biosynthesis of other fungal polyketides, such as those for pigments and antibiotics, provides a framework for identifying and functionally analyzing the enzymes responsible for this compound production. uno.edunih.govplos.org The process often involves heterologous expression of the candidate genes in a suitable host to verify their catalytic function. rsc.org
Table 1: Key Enzyme Classes in Fungal Xanthone Biosynthesis
| Enzyme Class | Function | Example from Related Pathways |
| Polyketide Synthase (PKS) | Assembles the polyketide backbone from acyl-CoA units. | Non-reducing PKS in melanin (B1238610) biosynthesis. plos.org |
| Reductase | Catalyzes reduction reactions, such as the conversion of anthraquinones to anthrols. | Reductase in agnestin biosynthesis. rsc.org |
| Monooxygenase | Incorporates a single oxygen atom, often involved in ring formation or hydroxylation. | Baeyer-Villiger monooxygenase in agnestin biosynthesis. rsc.org |
| Dioxygenase | Incorporates two oxygen atoms. | Non-haem Fe(II), αKG-dependent dioxygenase in nucleoside antibiotic biosynthesis. nih.gov |
This table is based on general knowledge of fungal polyketide biosynthesis and may not directly represent the specific enzymes for this compound.
Genetic Clusters and Gene Expression Profiling Associated with this compound Biosynthesis
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically clustered together on a chromosome. plos.org This arrangement, known as a biosynthetic gene cluster (BGC), facilitates the coordinated regulation of the entire pathway. nih.gov Identifying the BGC for this compound is a critical step in understanding its production at a genetic level.
The discovery of BGCs is increasingly driven by genome mining approaches, where computational tools are used to predict clusters of genes likely involved in the biosynthesis of a particular class of compounds. mdpi.comnih.gov A typical fungal xanthone BGC would contain the gene for a PKS, along with genes for tailoring enzymes like reductases, oxygenases, and sometimes transcription factors and transporters. plos.org
Gene expression profiling, often using techniques like transcriptome analysis (e.g., RNA-Seq), can reveal which genes are actively being transcribed under conditions where this compound is produced. wikipedia.org By comparing the gene expression profiles of a producing strain with a non-producing strain or under different growth conditions, researchers can identify the specific BGC that is upregulated. researchgate.netnih.gov For example, studies on other fungal pigments have successfully linked a BGC to a metabolite through transcriptome analysis. plos.org This approach has also been used to identify candidate genes in the biosynthesis of various plant and fungal metabolites. nih.govresearchgate.netnih.gov
While a specific BGC for this compound has not been definitively reported in the reviewed literature, the general methodology is well-established. The identification of such a cluster would enable targeted genetic manipulation to increase production or to generate novel derivatives.
Proposed Biosynthetic Cascade Mechanisms and Intermediates
The biosynthesis of this compound is proposed to proceed through a cascade of reactions starting from a polyketide precursor. Based on the biosynthesis of related fungal xanthones and anthraquinones, a plausible pathway can be outlined.
Polyketide Chain Formation: The process begins with a PKS assembling an octaketide chain from one molecule of acetyl-CoA and seven molecules of malonyl-CoA.
Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of intramolecular aldol (B89426) condensations to form a polycyclic aromatic intermediate. The specific folding of the chain determines the initial ring system.
Formation of a Benzophenone Intermediate: It is widely accepted that fungal xanthone biosynthesis proceeds through a benzophenone intermediate. mdpi.com This intermediate is formed from the cyclized polyketide.
Oxidative Cyclization to Xanthone Core: The key step in forming the characteristic dibenzo-γ-pyrone scaffold of the xanthone is an oxidative cyclization of the benzophenone intermediate.
Tailoring Reactions: Following the formation of the basic xanthone core, a series of tailoring reactions, including reductions and other modifications, would lead to the final structure of this compound. The biosynthesis of chrysophanol, an anthraquinone (B42736) that can be related to xanthone biosynthesis, involves reductive steps. mdpi.comrsc.org
A synthetic study toward Chrysanthone A, a related compound, suggests that it is a member of the fusarubin-javanacin family and is derived from the acetate-mevalonate pathway, undergoing stepwise reduction. indianchemicalsociety.com This points to the importance of reductive steps in the later stages of the biosynthesis of this class of compounds.
Table 2: Proposed Intermediates in this compound Biosynthesis
| Intermediate | Description |
| Octaketide chain | A linear C16 polyketide assembled by a PKS. |
| Polycyclic aromatic intermediate | Formed by the cyclization of the octaketide chain. |
| Benzophenone derivative | A key intermediate in fungal xanthone biosynthesis. mdpi.com |
| Early xanthone scaffold | The initial dibenzo-γ-pyrone ring system. |
This table represents a hypothetical biosynthetic pathway based on related compounds.
Comparative Biosynthesis with Related Natural Products
The biosynthesis of this compound shares many features with the pathways of other polyketide-derived fungal metabolites, particularly other xanthones and anthraquinones.
Comparison with other Fungal Xanthones: The biosynthesis of most fungal xanthones follows the polyketide pathway, often involving a benzophenone intermediate. nih.govmdpi.com For instance, the biosynthesis of agnestins A and B in Paecilomyces variotii has been shown to proceed via a PKS, a Baeyer-Villiger monooxygenase, and various reductases. rsc.org The identification of the agn gene cluster for agnestin production provides a model for what a this compound BGC might look like. rsc.org
Comparison with Anthraquinones: Anthraquinones, such as chrysophanol, are also fungal polyketides and share early biosynthetic steps with xanthones. mdpi.comnih.gov Both classes of compounds are derived from the folding and cyclization of a C16 octaketide chain. mdpi.com In some cases, anthraquinones can even be precursors or side products in xanthone biosynthetic pathways. The enzymatic reduction of anthraquinones is a key step in the biosynthesis of some related compounds. rsc.org
Comparison with Plant Xanthones: In contrast to the purely polyketide origin in fungi, xanthones in higher plants have a mixed biosynthetic origin. nih.govfrontiersin.org The A-ring is derived from the acetate pathway, while the B-ring originates from the shikimate pathway. nih.govfrontiersin.org This fundamental difference in precursor utilization highlights the convergent evolution of xanthone biosynthesis across different biological kingdoms.
The study of these related pathways provides valuable templates for elucidating the remaining unknown steps in this compound biosynthesis, from identifying candidate genes to predicting enzymatic functions and reaction mechanisms.
Chemical Synthesis, Derivatization, and Analogue Design of Chrysanthone B
Total Synthesis Strategies and Methodological Innovations
The total synthesis of complex natural products like Chrysanthone B presents a significant challenge that drives innovation in synthetic methodology. While a completed total synthesis of this compound has not been extensively reported, strategies developed for the closely related Chrysanthone A provide a foundation for a proposed synthetic plan. indianchemicalsociety.com
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. tgc.ac.inchemistry.coachdeanfrancispress.com For this compound, the core is a methyl-isochromene moiety. A plausible retrosynthetic strategy would involve disconnecting the heterocyclic ring to reveal key fragments.
A primary disconnection could be at the ether linkage of the isochromene ring, leading back to a substituted benzene (B151609) derivative with a side chain containing the necessary stereocenters. Another key disconnection would break the carbon-carbon bond forming the dihydropyran ring. This approach simplifies the target to more manageable precursors. Drawing from strategies aimed at the related Chrysanthone A, a key intermediate would likely be a functionalized tricyclic lactone, which can be elaborated to form the final isochromene structure. indianchemicalsociety.com The general logic involves breaking down the complex target into simpler fragments through known and reliable chemical reactions performed in reverse. slideshare.netbibliotekanauki.pl
Table 1: Proposed Key Disconnections for this compound Synthesis
| Disconnection Point | Resulting Precursor Fragments | Corresponding Forward Reaction |
| Isochromene Ether Bond | Ortho-alkenyl-substituted benzaldehyde/acid | Intramolecular etherification / cyclization |
| Dihydropyran C-C Bond | Substituted aromatic aldehyde and a C3 fragment | Aldol (B89426) condensation or related C-C bond formation |
| Chiral Center Side Chain | Achiral precursor | Asymmetric synthesis (e.g., Sharpless epoxidation) |
The structure of this compound contains specific stereocenters, the precise configuration of which is critical for its biological activity. Therefore, stereoselective synthesis is paramount.
Stereoselective Approaches : Achieving the correct stereochemistry often involves the use of chiral catalysts or auxiliaries. For instance, the Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the stereoselective reduction of ketones to alcohols, which could be applied to set a key stereocenter in a precursor. beilstein-journals.org Similarly, Sharpless asymmetric dihydroxylation or epoxidation reactions are powerful tools for installing chiral diols or epoxides, which can be converted into the desired functionalities. mdpi.com The synthesis of related natural products has successfully employed such methods to create chiral centers with high enantiomeric purity. nih.gov
Regioselective Approaches : Regioselectivity, the control of reaction at a specific position on a molecule, is also a critical challenge. For example, in functionalizing the aromatic ring of a precursor, directing groups must be used to ensure substitution occurs at the correct position. In the context of related syntheses, heteroatom-directed Wacker oxidation has been used as a key step for regioselective oxidation of internal cyclic olefins, a technique that could be applicable to intermediates in a this compound synthesis. indianchemicalsociety.com The formation of the isochromene ring itself requires regioselective cyclization to yield the correct constitutional isomer. beilstein-journals.org
The primary challenges in the total synthesis of this compound lie in the efficient and controlled construction of its core structure and stereocenters.
Challenges :
Stereocontrol : The simultaneous and correct setting of multiple stereocenters in an efficient manner remains a significant hurdle.
Ring Formation : The construction of the benzoisochromene core with the desired substitution pattern can be complex.
Future Directions :
Novel Catalytic Methods : The development of new catalytic systems that can achieve high levels of stereoselectivity and regioselectivity in fewer steps is a major goal.
Flow Chemistry : The use of continuous flow technologies could potentially improve reaction efficiency, safety, and scalability.
Biocatalysis : Employing enzymes to catalyze key transformations could offer unparalleled selectivity under mild conditions, providing a greener and more efficient alternative to traditional chemical methods. numberanalytics.com
Stereoselective and Regioselective Synthetic Approaches
Semi-Synthesis from Readily Available Precursors
Semi-synthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to produce novel or rare compounds. wikipedia.org This approach is often more efficient than total synthesis when a structurally related and more abundant natural product is available. scripps.edu
For this compound, a potential semi-synthetic strategy would involve identifying a co-occurring and more abundant precursor from Ascochyta chrysanthemi or another natural source. This precursor could then be chemically modified to yield this compound. Such modifications might include oxidation, reduction, or the introduction/removal of protecting groups to convert the precursor into the final target molecule. numberanalytics.com While specific semi-synthetic routes to this compound have not been detailed in the literature, this remains a viable and potentially economical approach should a suitable starting material be identified.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives is essential for exploring the therapeutic potential of a lead compound. By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are crucial for its biological activity.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological function. nih.govrsc.org For this compound, initial studies have suggested that the methyl-isochromene moiety is important for its selective activity. indianchemicalsociety.com
An SAR campaign for this compound would involve synthesizing a library of analogues with specific modifications and evaluating their biological activity.
Modification of the Aromatic Ring : Substituents (e.g., hydroxyl, methoxy, halogen) could be added or removed from the benzene ring to probe the electronic and steric requirements for activity.
Modification of the Dihydropyran Ring : The stereocenters within the heterocyclic ring could be inverted to determine their importance. The methyl group could also be replaced with other alkyl groups of varying sizes.
The data from these studies would allow for the construction of an SAR model, guiding the design of more potent and selective analogues. plos.orgmdpi.comscirp.org
Table 2: Hypothetical SAR Data for this compound Analogues
| Compound | Modification from this compound | Relative Activity (Hypothetical) |
| This compound | - | 1.0 |
| Analogue 1 | Demethylation of dihydropyran ring | 0.5 |
| Analogue 2 | Inversion of stereocenter at C-1 | 0.2 |
| Analogue 3 | Addition of a hydroxyl group to the aromatic ring | 1.5 |
| Analogue 4 | Replacement of side chain with a bulkier group | 0.8 |
This systematic approach of synthesis and biological evaluation is crucial for optimizing the therapeutic properties of this compound. nih.govnih.gov
Rational Design for Exploring Chemical Space and Biological Activities
Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and mechanism to design molecules with improved affinity and efficacy. mdpi.comumich.edu This contrasts with traditional random screening methods by providing a more directed and efficient path to lead optimization. mdpi.com For a compound like this compound, which has shown weaker anti-proliferative and anti-angiogenic properties compared to established agents, rational design offers a pathway to enhance these activities. nih.gov
The process begins with identifying and validating a biological target relevant to the desired therapeutic effect, such as specific kinases or enzymes involved in cancer cell proliferation. Once the three-dimensional structure of the target is elucidated, computational tools like molecular docking can be used to predict how this compound and its potential derivatives interact with the target's binding site. nih.gov These in silico studies help in understanding the structure-activity relationships (SAR), guiding the synthetic chemist to make specific structural modifications. nih.govrsc.org
For instance, initial studies on chrysanthones suggest that the methylisochromene moiety is crucial for endothelial cell selectivity, while the methylisoquinoline portion in the related Chrysanthone A is important for general cytotoxic activity. nih.gov This information is pivotal for the rational design of this compound analogues. Modifications could be strategically introduced to the this compound scaffold to enhance interactions with the target protein. This might involve the addition of hydrogen bond donors or acceptors, hydrophobic groups, or moieties that can form covalent bonds with the target, thereby increasing binding affinity and biological potency.
The exploration of the chemical space around the this compound core through rational design aims to generate a focused library of analogues with a higher probability of exhibiting improved biological profiles. The synthesized compounds are then subjected to biological evaluation to validate the design hypothesis and further refine the SAR models.
Table 1: Illustrative Examples of Rationally Designed this compound Analogues and their Hypothetical Biological Activities
| Compound ID | Modification on this compound Scaffold | Target | Hypothetical IC₅₀ (µM) |
| CH-B-001 | Addition of a hydroxyl group at C-5 | Kinase A | 15.2 |
| CH-B-002 | Replacement of the C-3 methyl with an ethyl group | Kinase A | 12.8 |
| CH-B-003 | Introduction of a fluorine atom at C-7 | Kinase B | 8.5 |
| CH-B-004 | Addition of an amino group at C-5 | Kinase B | 5.1 |
Note: The data in this table is illustrative to demonstrate the outcome of a rational design approach and is not based on published experimental results for this compound derivatives.
Combinatorial Chemistry and Diversity-Oriented Synthesis Approaches
While rational design focuses on creating a specific set of analogues for a known target, combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large and structurally diverse libraries of compounds. nih.govfrontiersin.org These approaches are particularly valuable when a specific biological target has not been identified or when seeking to discover novel biological activities.
Combinatorial chemistry involves the systematic and repetitive connection of a set of chemical "building blocks" in various combinations to produce a large number of compounds simultaneously. conicet.gov.ar This can be performed using solid-phase synthesis, where molecules are built on a resin bead, or in solution. informaticsjournals.co.in For this compound, a combinatorial approach could involve taking the core scaffold and reacting it with a library of different reagents to introduce a wide range of functional groups at various positions. This would generate a library of derivatives that could then be screened for a variety of biological activities.
Diversity-oriented synthesis (DOS) takes this concept a step further by aiming to create libraries of compounds with not just varied substituents but also diverse molecular skeletons. frontiersin.org Inspired by the structural complexity of natural products, DOS strategies employ branching pathways from a common starting material to generate a collection of structurally distinct molecules. frontiersin.org Starting with a key intermediate in the synthesis of the this compound core, a DOS approach could lead to a wide array of novel heterocyclic systems, significantly expanding the explored chemical space. This strategy increases the probability of discovering compounds with entirely new mechanisms of action.
The libraries generated through combinatorial chemistry or DOS are then subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired biological effect. These hits can then become the starting point for further optimization using rational design principles.
Mechanistic Investigations and Biological Activities of Chrysanthone B in Preclinical Models
Cellular and Molecular Target Identification and Validation
The precise cellular and molecular targets of Chrysanthone B are an area of active investigation. Preclinical studies aim to identify and validate these targets to understand its mechanism of action. nih.govmdpi.comutah.edu
Enzyme Kinetics and Inhibition/Activation Assays
Enzyme inhibitors are molecules that can modify the normal kinetics of enzymes. nhsjs.com They can bind to enzymes temporarily or permanently to either slow down an enzyme-catalyzed reaction or prevent the enzyme from functioning altogether. nhsjs.com The effectiveness of an inhibitor is often measured by its IC50 value, which indicates the concentration of the inhibitor required to reduce enzyme activity by half. nhsjs.com Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing their effects on the enzyme's kinetic parameters, like Km (Michaelis constant) and Vmax (maximum velocity), often visualized using Lineweaver-Burk plots. numberanalytics.combu.edu While specific enzyme kinetic studies for this compound are not extensively detailed in the currently available literature, related compounds and extracts have been investigated for their enzyme-inhibiting properties. For instance, extracts containing chrysanthenyle acetate (B1210297) and propionate (B1217596) have shown inhibitory effects on enzymes like Acetylcholinesterase, Tyrosinase, and α-Glucosidase. researchgate.net
Receptor Binding and Ligand-Protein Interaction Studies
The interaction between a small molecule (ligand) and a protein is crucial for many biological processes and is a key focus in drug discovery. slideshare.netvolkamerlab.org These interactions are primarily governed by non-covalent forces such as hydrogen bonds, van der Waals forces, ionic interactions, and hydrophobic interactions. slideshare.net Receptor binding assays are powerful tools used to characterize the binding of a ligand to its target receptor, providing vital information for drug screening and development. sygnaturediscovery.com These assays can determine the affinity of a ligand for a receptor (Ki value), the receptor density (Bmax), and the equilibrium dissociation constant (Kd). sygnaturediscovery.comnih.gov
Molecular docking studies have been employed to simulate the interaction of Chrysanthone with protein targets at an atomic level. researchgate.net These computational methods help in understanding the behavior of small molecules within the binding sites of proteins and elucidating fundamental biochemical processes. researchgate.net For example, molecular docking has been used to study the interaction of Chrysanthone with the 7kgj protein. researchgate.net Such studies provide insights into potential ligand-protein interactions that can be further validated through experimental assays.
Modulation of Specific Signaling Pathways and Protein Expression
This compound and related compounds have been shown to modulate specific signaling pathways and affect the expression of various proteins involved in cellular processes like proliferation, apoptosis, and angiogenesis.
For instance, the related flavonoid, chrysin (B1683763), has been demonstrated to inactivate the Akt signaling pathway. nih.govnih.gov Activation of Akt through phosphorylation typically prevents apoptosis, so its dephosphorylation can initiate programmed cell death. nih.gov Chrysin has also been found to up-regulate p21(waf1) and down-regulate cyclin B1 at both the mRNA and protein levels, leading to G2/M cell cycle arrest. nih.gov Furthermore, chrysin has been observed to modulate the BDNF/TrkB/AKT/Creb neuroplasticity signaling pathway. nih.gov
Studies on chrysanthones, as a class of compounds, suggest they influence pathways related to angiogenesis. nih.gov Although generally weaker than some known antiangiogenic compounds, they provide a basis for developing new derivatives with potentially enhanced activity. nih.gov
In Vitro Pharmacological Studies in Cell-Based Systems
In vitro studies using cell-based systems are fundamental for evaluating the pharmacological properties of compounds like this compound. These studies provide initial insights into a compound's potential therapeutic effects.
Investigations into Antiangiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. innovareacademics.in Several in vitro assays are used to assess the antiangiogenic potential of compounds. These include the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay and cell migration assays.
Chrysanthones have been tested for their ability to inhibit the migration of endothelial cells (ECs), a key step in angiogenesis. nih.gov While their activity was found to be weaker compared to other known antiangiogenic agents, these findings highlight their potential as a scaffold for the development of new antiangiogenic drugs. nih.gov Structure-activity relationship studies have suggested that the methylisochromene moiety of the chrysanthone structure may contribute to its endothelial selectivity. nih.gov
Studies on Antitumor and Cytotoxicity Mechanisms in Cell Lines
The cytotoxic effects of this compound and its analogs have been evaluated in various cancer cell lines. nih.gov These studies help determine the compound's ability to inhibit cancer cell proliferation and induce cell death.
Chrysanthones have demonstrated cytotoxic properties against two different tumor cell lines. nih.gov The methylisoquinoline part of the chrysanthone structure appears to be important for this cytotoxic activity. nih.gov
The related compound, chrysin, has shown the ability to inhibit proliferation and induce apoptosis in a majority of tested cancer cells. nih.govnih.gov It has been found to be particularly potent in leukemia cells, where it is thought to act through the activation of caspases and inactivation of the Akt signaling pathway. nih.gov For example, in the human esophageal squamous cell carcinoma cell line KYSE-510, chrysin induced cytotoxicity with an IC50 of 63 μM, mediated by G2/M cell cycle arrest and apoptosis. nih.gov
| Cell Line | Compound | Effect | IC50 | Citation |
| Endothelial Cells (EC) | Chrysanthones | Cytotoxicity, Inhibition of migration | Not specified | nih.gov |
| Tumor Cell Line 1 | Chrysanthones | Cytotoxicity | Not specified | nih.gov |
| Tumor Cell Line 2 | Chrysanthones | Cytotoxicity | Not specified | nih.gov |
| KYSE-510 (Esophageal Squamous Carcinoma) | Chrysin | Cytotoxicity, G2/M cell cycle arrest, Apoptosis | 63 μM | nih.gov |
| Leukemia Cells | Chrysin | Inhibition of proliferation, Apoptosis | More potent than other flavonoids | nih.govnih.gov |
| HT-29 (Colon Cancer) | Echinophora chrysantha extract | Antiproliferative activity | 4.07±0.2μg/ml | medcraveonline.com |
| HeLa (Cervical Cancer) | Echinophora chrysantha extract | Antiproliferative activity | 1.41±0.1μg/ml | medcraveonline.com |
Note: The table includes data for this compound's parent class (Chrysanthones) and a related flavonoid (Chrysin) to provide a broader context of their biological activities.
Effects on Cellular Processes (e.g., cell cycle, apoptosis, migration)
The investigation into the cellular effects of this compound has primarily focused on its potential to influence cytotoxicity and cell migration, particularly in the context of angiogenesis, the formation of new blood vessels. Research on a series of chrysanthones, including this compound, isolated from the fungus Ascochyta chrysanthemi, has provided initial insights into its biological activity at the cellular level. nih.gov
These compounds were evaluated for their cytotoxic properties against endothelial cells (EC) and two distinct tumor cell lines. nih.gov The study also assessed the capacity of these chrysanthones to inhibit the migration of endothelial cells, a critical process in angiogenesis. nih.gov Structure-activity relationship analyses from this research suggested that the methylisochromene chemical moiety, which is a core component of this compound's structure, is associated with conferring selectivity for endothelial cells. nih.gov While the chrysanthones as a group were found to have weaker activity compared to other known antiproliferative and antiangiogenic agents, they are considered a valuable foundation for the development of new synthetic derivatives. nih.gov
Detailed studies specifically elucidating the effects of isolated this compound on other fundamental cellular processes such as cell cycle progression and apoptosis are not extensively detailed in the available preclinical literature. While related compounds and extracts are often studied for their ability to induce cell cycle arrest or trigger apoptotic pathways, specific data detailing these mechanisms for this compound are limited. mdpi.com
| Compound | Cellular Process Investigated | Target Cells | Key Finding | Source |
|---|---|---|---|---|
| This compound | Cytotoxicity & Cell Migration | Endothelial Cells (EC), Tumor Cell Lines | Inhibits EC migration; the methylisochromene moiety is linked to endothelial cell selectivity. | nih.gov |
Antioxidant and Antigenotoxic Potential
The potential of this compound as an antioxidant and antigenotoxic agent has been highlighted, primarily through studies of essential oils where it is a constituent. While research on the isolated compound is sparse, computational and analytical studies consistently identify chrysanthone as a significant contributor to the biological activities of these complex mixtures.
In studies of essential oils from Artemisia herba alba, chrysanthone was identified as a key component. researchgate.net These oils were evaluated for their antioxidant capacity using methods such as the DPPH• radical scavenging and ferric reducing power (FRAP) assays, which demonstrated that the essential oils possess notable antioxidant potential. researchgate.netresearchgate.net Molecular docking studies, a computational method to predict how a compound might bind to a protein target, were also performed on major components of these oils, including chrysanthone. researchgate.net
Further evidence comes from a large-scale analysis of 61 different essential oils, which employed machine learning algorithms to model the relationship between chemical composition and biological activity. This research identified chrysanthone as one of the ten most important chemical features responsible for the observed antioxidant and antigenotoxic activities of the oils.
The antigenotoxic potential, which is the ability to protect genetic material from damage, was also assessed for some essential oils containing chrysanthone. researchgate.net In one study, essential oils applied at specific concentrations did not induce DNA damage, indicating a lack of genotoxicity and suggesting a favorable safety profile in this regard. researchgate.net The search for compounds with strong antigenotoxic properties is significant, as many substances that cause cancer (carcinogens) are also genotoxic.
In Vivo Preclinical Studies in Animal Models (Non-Human)
In vivo studies using non-human animal models are a critical step in preclinical research, serving to bridge the gap between initial laboratory findings and potential human clinical trials. These studies are essential for evaluating a compound's biological effects, understanding its behavior within a complex living system, and validating its mechanism of action. However, specific in vivo preclinical research focusing exclusively on the isolated compound this compound is limited in the available scientific literature.
The selection of an appropriate animal model is fundamental to the relevance and success of preclinical research. The choice depends on the specific research question, the disease being modeled, and the biological system being investigated. The goal is to use a model that recapitulates key aspects of human physiology or pathology, allowing for the generation of data that can be predictive of outcomes in humans. Proper experimental design, including adequate controls, randomization, and sample sizes, is crucial to ensure the data are robust and reproducible. For a compound like this compound, with potential antiangiogenic and antioxidant activities, models could include those for cancer or inflammatory diseases where these processes are relevant. nih.govarchive.org
Once a suitable animal model is established, it can be used to evaluate the biological effects of a test compound in a disease context. This involves administering the compound to the animals and monitoring for changes in disease progression, biomarkers, or other relevant physiological parameters. While no specific disease model studies for isolated this compound are documented, related research has been conducted on essential oils that contain it. For instance, essential oils demonstrating potent antioxidant activity in vitro, and identified as containing chrysanthone, have been administered to animals to evaluate their ability to protect against chemically induced tissue damage, thereby verifying their antioxidant and antigenotoxic properties within a living organism.
Pharmacokinetics (PK) and pharmacodynamics (PD) are two essential areas of pharmacology studied in animal models. PK describes what the body does to the drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). PD, conversely, describes what the drug does to the body, relating drug concentration to the observed effect. Understanding the PK/PD profile of a compound is vital for determining how it is processed by and acts within a living system. There is currently no specific information available in the reviewed literature detailing the pharmacokinetic or pharmacodynamic profile of this compound in animal systems.
A crucial goal of in vivo studies is to validate whether the mechanisms of action observed in in vitro cellular studies hold true within the more complex environment of a whole organism. This can involve analyzing tissues from treated animals to measure changes in protein expression, gene activity, or signaling pathways that were identified in cell-based assays. For this compound, this would mean confirming, for example, that its inhibitory effect on endothelial cell migration observed in vitro translates to a reduction in angiogenesis in an in vivo model of tumor growth. nih.gov Such mechanistic validation provides stronger evidence for the compound's therapeutic potential. At present, there are no specific in vivo mechanistic validation studies for this compound reported in the literature.
Advanced Analytical Methodologies for Detection and Quantification of Chrysanthone B
Chromatographic Methods for Purity and Quantitative Analysis
Chromatography is the cornerstone of separation science and is indispensable for determining the purity and concentration of chemical compounds like Chrysanthone B. longdom.org These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. longdom.org The resulting chromatogram provides data on the retention time and peak area, which are used for qualitative identification and quantitative measurement, respectively. longdom.org
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering dramatically improved resolution, speed, and sensitivity. ijsrtjournal.com This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of operating at very high pressures. ijsrtjournal.comthermofisher.com For a compound like this compound, developing a robust UHPLC method is critical for accurate purity assessment and quantitative analysis, particularly in complex matrices like plant extracts.
Method development in UHPLC is a systematic process involving the optimization of several key parameters to achieve the desired separation. thermofisher.comlcms.cz This includes screening different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions (including pH and organic modifiers like acetonitrile (B52724) or methanol), and operating conditions like temperature and flow rate. thermofisher.comchromatographyonline.com Automated method scouting systems can systematically screen multiple columns and mobile phases, significantly accelerating the development process. thermofisher.com The goal is to find conditions that provide sharp, symmetrical peaks with adequate resolution from impurities and other related compounds. chromatographyonline.com For quantitative analysis, a calibration curve is constructed using standards of known concentrations to relate peak area to the amount of the analyte. longdom.org Two-dimensional LC (2D-LC) can be employed as a complementary technique to assess peak purity when co-elution is suspected, offering a higher degree of confidence in the analytical results. chromatographyonline.com
Table 1: Example of UHPLC Method Parameters for Xanthone (B1684191) Analysis This table presents a hypothetical set of parameters that would be screened during method development for a xanthone compound like this compound, based on common practices in reversed-phase UHPLC.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Column | Acquity BEH C18 (1.7 µm) | Acquity HSS T3 (1.8 µm) | Kinetex PFP (1.7 µm) | Acquity BEH Shield RP18 (1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate (B1210297), pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol (B129727) | Acetonitrile | Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | 0.5 mL/min | 0.45 mL/min |
| Column Temp. | 40 °C | 45 °C | 40 °C | 35 °C |
| Detection | UV at 254 nm, 320 nm | UV at 254 nm, 320 nm | UV at 254 nm, 320 nm | UV at 254 nm, 320 nm |
| Gradient | 5-95% B in 7 min | 10-90% B in 8 min | 5-95% B in 7 min | 15-85% B in 6 min |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. wikipedia.org When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a gold-standard method for the definitive identification of substances. wikipedia.org While this compound itself may not be sufficiently volatile for direct GC analysis without thermal degradation, GC-MS is crucial for analyzing the volatile profile of essential oils or extracts where it might be found. nih.govnih.gov For instance, a GC-MS analysis of Artemisia herba alba essential oil identified Chrysanthone as a predominant component. researchgate.net
In a typical GC-MS analysis of a plant extract, the volatile compounds are separated on a capillary column and then ionized and detected by the mass spectrometer, which provides a mass spectrum for each eluting peak. This mass spectrum acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. phcogj.com The technique is used to identify dozens or even hundreds of compounds in a single run, including terpenes, terpenoids, and other aromatic compounds that constitute the essential oil. nih.govnih.govmdpi.com For non-volatile compounds like this compound, derivatization to create a more volatile version can sometimes enable GC-MS analysis. chromatographyonline.com
Table 2: Representative Volatile Compound Classes Identified by GC-MS in Plant Essential Oils This table lists major classes of volatile compounds commonly found alongside compounds like Chrysanthone in the analysis of plant essential oils.
| Compound Class | Examples | Typical Role/Scent | Reference |
|---|---|---|---|
| Oxygenated Monoterpenes | Camphor, Eucalyptol, Thujone | Aromatic, medicinal | researchgate.net |
| Monoterpene Hydrocarbons | Camphene, α-Pinene, O-cymene | Piney, woody | researchgate.net |
| Oxygenated Sesquiterpenes | α-Bisabolol, Spathulenol, Acorenone B | Floral, spicy |
| Aromatic Compounds | O-cresol, Benzaldehyde | Phenolic, almond-like | mdpi.com |
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Spectroscopic Techniques for Detection and Characterization
Spectroscopic methods are used to probe the interaction of electromagnetic radiation with a sample, providing information about molecular structure, functional groups, and concentration. researchgate.net
UV-Visible (UV-Vis) spectroscopy is a robust, simple, and widely available technique for quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. denovix.comtechnologynetworks.com Compounds with chromophores, such as the xanthone scaffold of this compound with its conjugated system of double bonds, typically exhibit strong UV absorbance. researchgate.net The technique is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. denovix.com A UV-Vis spectrum, a plot of absorbance versus wavelength, can be used for identification purposes; for example, the spectrum of beta-carotene (B85742) shows characteristic maxima that allow for its clear identification. researchgate.net This technique is commonly used for quality control in the pharmaceutical and food industries and for purity assessments. denovix.comtechnologynetworks.comthermofisher.com
Fluorescence spectroscopy is an even more sensitive technique that measures the light emitted from a sample after it has absorbed light. nih.gov Only certain molecules, known as fluorophores, fluoresce. While not all xanthones are strongly fluorescent, this technique can offer high sensitivity and selectivity if this compound or a derivative possesses native fluorescence. researchgate.net An analysis involves recording an emission spectrum (intensity vs. emission wavelength at a fixed excitation wavelength) or an excitation spectrum. nih.gov The technique is valued for its ability to perform highly sensitive measurements, often in complex biological fluids. researchgate.net
Table 3: Applications of UV-Visible and Fluorescence Spectroscopy in Compound Analysis
| Technique | Principle | Application for this compound | Advantages | Reference |
|---|---|---|---|---|
| UV-Visible Spectroscopy | Measures absorbance of UV/Vis light by chromophores. | Quantitative analysis via Beer-Lambert Law; Purity checks; Identification by spectral profile. | Simple, fast, robust, widely available. | researchgate.netdenovix.comtechnologynetworks.com |
| Fluorescence Spectroscopy | Measures emission of light from an excited electronic state. | Highly sensitive detection and quantification if the molecule is fluorescent. | Very high sensitivity, high selectivity. | researchgate.netnih.govmdpi.com |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the chemical structure of a molecule by probing its vibrational modes. biomedscidirect.com
FT-IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). biomedscidirect.com The resulting FT-IR spectrum is a unique fingerprint of the molecule, showing absorption bands corresponding to specific functional groups. biomedscidirect.comjru-b.com For this compound, FT-IR would be used to confirm the presence of key functional groups such as carbonyl (C=O) from the ketone, ether (C-O-C) linkages, and aromatic (C=C) ring vibrations. jru-b.com Studies on Chrysanthemum flower extracts, for instance, have used FTIR to identify a range of functional groups including hydroxyl groups, ketones, and aromatics present in the phytochemical mix. jru-b.com
Raman spectroscopy is a complementary light-scattering technique. msu.edu It measures the inelastic scattering of monochromatic light (from a laser), where the shift in energy provides information about the vibrational modes in the system. msu.edu While FT-IR is sensitive to polar functional groups, Raman is often better for analyzing non-polar, symmetric bonds and can be used to analyze samples in aqueous solutions, as water is a weak Raman scatterer. europeanpharmaceuticalreview.com It can provide a highly reproducible biomolecular fingerprint and discern between structurally similar molecules. nih.gov
Table 4: Characteristic FT-IR Absorption Bands for Functional Groups Potentially in this compound This table shows general wavenumber ranges for key functional groups. The exact position of a band depends on the specific molecular environment.
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | jru-b.com |
| Aliphatic C-H | Stretch | 3000 - 2850 | researchgate.net |
| Ketone C=O | Stretch | 1725 - 1705 | biomedscidirect.comjru-b.com |
| Aromatic C=C | Stretch | 1600 - 1450 | jru-b.com |
UV-Visible and Fluorescence Spectroscopy Applications
Mass Spectrometry-Based Platforms for High-Throughput Analysis
Mass spectrometry (MS) has become an essential tool for high-throughput chemical analysis due to its speed, sensitivity, and selectivity. umich.eduspectroscopyonline.com MS-based platforms are critical in fields like drug discovery and metabolomics, where a large number of samples must be analyzed quickly. umich.edugenedata.com These platforms often involve coupling a separation technique like UHPLC to a high-resolution mass spectrometer. lcms.cznih.gov
High-throughput analysis of extracts potentially containing this compound can be achieved using various MS platforms. For example, UHPLC coupled to a Quadrupole-Exactive Orbitrap/MS system allows for the rapid identification of dozens of metabolites in complex samples based on their accurate mass and fragmentation patterns. nih.gov Other technologies, such as Acoustic Ejection Mass Spectrometry (AEMS), eliminate the need for a chromatographic step altogether, enabling direct and rapid analysis from sample plates for certain applications. nih.gov These platforms are designed to maximize throughput, sometimes analyzing thousands of samples per day, which is invaluable for screening large chemical libraries or performing metabolomic studies. umich.edu The data generated can be used to identify the presence of target compounds like this compound and to gain a broader understanding of the chemical profile of a sample. nih.govbiorxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the trace-level determination of compounds in complex matrices. univ-rennes.fr Its high sensitivity and selectivity make it particularly suitable for analyzing secondary metabolites like xanthones, which may be present in low concentrations. nih.govubaya.ac.id The methodology involves separating compounds using high-performance liquid chromatography (HPLC) before they are introduced into a mass spectrometer. acs.org The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected, providing a highly specific fingerprint for the target analyte. acs.org
This technique is invaluable for several reasons:
High Sensitivity: LC-MS/MS can achieve limits of detection (LODs) in the low nanogram per gram range, which is essential for quantifying trace compounds. academicjournals.org
Specificity: The use of multiple reaction monitoring (MRM) allows for the selective detection of a target compound even in the presence of co-eluting interferences.
Structural Information: The fragmentation pattern obtained from MS/MS analysis offers structural clues that can help in the tentative identification of unknown compounds or confirmation of known ones. nih.gov
While specific studies focusing exclusively on the trace analysis of this compound using LC-MS/MS are not prevalent in the reviewed literature, the methodology has been successfully applied to the broader class of xanthones from various plant sources. nih.govresearchgate.netmdpi.com For instance, a detailed study on Swertia punicea utilized HPLC/DAD-ESI-MSn to successfully identify 34 different xanthones by characterizing their specific fragmentation rules. nih.gov This approach could be readily adapted for the targeted analysis of this compound in plant extracts, such as those from Artemisia or Chrysanthemum species, enabling its precise quantification and confirmation. mdpi.comcapes.gov.br
Table 1: Principles and Applications of LC-MS/MS for Natural Product Analysis
| Feature | Description | Relevance for this compound |
|---|---|---|
| Separation | High-Performance Liquid Chromatography (HPLC) separates compounds based on polarity. | Isolates this compound from other components in a plant extract. |
| Ionization | Electrospray Ionization (ESI) is commonly used to generate charged molecules. | Creates ions of this compound for mass analysis. |
| Detection | Tandem Mass Spectrometry (MS/MS) selects a precursor ion and detects its fragments. | Provides a highly specific and sensitive signal for this compound, minimizing matrix effects. |
| Application | Trace-level quantification and structural confirmation in complex mixtures. academicjournals.org | Enables accurate measurement of this compound concentrations in essential oils or plant tissues. |
Imaging Mass Spectrometry for Spatial Distribution
Imaging Mass Spectrometry (MSI) is a powerful, label-free technology that visualizes the spatial distribution of molecules directly within tissue sections. nih.gov This technique provides critical "location-to-function" information by mapping where specific metabolites are synthesized, transported, or stored within an organism. acs.org Common MSI techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). nih.gov In a typical MSI experiment, a laser or charged solvent spray is rastered across a thin tissue section, generating a mass spectrum at each pixel. dntb.gov.ua By plotting the intensity of a specific m/z value across all pixels, an ion image is created that reveals the distribution of the corresponding molecule. acs.org
The application of MSI to plant science has enabled researchers to:
Visualize the distribution of defense-related metabolites in response to fungal infections.
Identify the specific cell types or tissue regions responsible for producing secondary metabolites. dntb.gov.ua
Understand the metabolic interactions between plants and microbes.
Although no studies have specifically mapped the spatial distribution of this compound, MSI has been successfully used to analyze secondary metabolites in the Asteraceae family, to which this compound-producing plants belong. dntb.gov.uaresearchgate.net For example, MALDI-MSI has been used to analyze the distribution of sesquiterpene lactones and flavonoids within the glandular trichomes of sunflower (Helianthus annuus) leaves. dntb.gov.ua A similar approach could be applied to map this compound within the tissues of Artemisia herba-alba, revealing whether it is concentrated in specific structures like trichomes or epidermal cells, which would provide insight into its potential ecological roles, such as defense against herbivores or pathogens. mdpi.comjmaterenvironsci.com
Hyphenated Techniques (e.g., LC-NMR, GC-IR)
Hyphenated techniques combine a separation method (like GC or LC) with a spectroscopic detection method (like NMR or IR), providing comprehensive information in a single analysis.
LC-NMR
The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is one of the most powerful tools for the unambiguous structural elucidation of unknown compounds directly from complex mixtures. scilit.com While LC-MS provides information on molecular weight and fragmentation, LC-NMR provides detailed structural information, including the connectivity of atoms and stereochemistry, which is often sufficient for complete structure determination. mdpi.com The technique can be operated in on-flow mode for rapid screening or in stopped-flow mode, where the chromatographic flow is paused to acquire detailed 2D NMR data on a specific peak. scilit.com
LC-NMR is particularly valuable for the analysis of natural products from plant extracts, as it can obviate the need for lengthy and sometimes difficult isolation procedures. mdpi.com Although its sensitivity is inherently lower than that of LC-MS, advances in high-field magnets and cryoprobe technology have made it a viable method for analyzing major and minor components of extracts. scilit.com While no specific LC-NMR analysis of this compound is documented, the technique has been successfully applied to identify xanthones in Swertia multicaulis and flavonoids in Chrysanthemum species, demonstrating its suitability for the structural confirmation of this compound within its native plant matrix. mdpi.comresearchgate.net
GC-IR
Gas chromatography-infrared spectroscopy (GC-IR) combines the high-resolution separation capability of GC with the functional group information provided by infrared spectroscopy. squ.edu.om As compounds elute from the GC column, they pass through a light pipe or are deposited onto an IR-transparent window, and an infrared spectrum is recorded. This provides a unique vibrational fingerprint for each compound.
GC-IR is particularly useful for distinguishing between structural isomers that may have identical mass spectra. nih.gov While GC-MS is commonly used to identify components in essential oils, such as the oil from Artemisia herba-alba where chrysanthenone (B1198921) (an isomer of this compound) is a major component, GC-IR can provide complementary information. mdpi.comjmaterenvironsci.com For this compound, GC-IR analysis would definitively confirm the presence of key functional groups, such as the carbonyl group (C=O) within its five-membered ring and the various C-H bonds, aiding in its positive identification and differentiation from other co-eluting monoterpenoid isomers. squ.edu.omnih.gov
Table 2: Compound Names Mentioned in This Article
| Compound Name |
|---|
| This compound |
| Chrysanthenone |
| Kaempferol |
| Diacylglycerols |
| Flavonoids |
| Sesquiterpene Lactones |
Future Research Trajectories and Academic Prospects for Chrysanthone B
Exploration of Undiscovered Biological Activities and Mechanistic Complexities
The initial characterization of chrysanthones, isolated from the fungus Ascochyta chrysanthemi, revealed cytotoxic properties against various cell lines and an ability to inhibit endothelial cell migration. nih.gov Specifically, Chrysanthone B and its structural analogs, Chrysanthone A and C, demonstrated these effects, laying the groundwork for future investigation into their anticancer and antiangiogenic potential. nih.gov Structure-function analysis suggested that the methylisochromene moiety is crucial for conferring endothelial cell selectivity, providing a key insight into its mechanism. nih.gov
Future research will likely pivot towards a deeper, more mechanistic understanding of these initial findings. A significant opportunity lies in identifying the precise molecular targets of this compound. For instance, a chrysanthone-like compound, MS-444, has been identified as an inhibitor of the mRNA-binding protein HuR, a novel therapeutic target implicated in pancreatic ductal adenocarcinoma. rsc.org Investigating whether this compound shares this or a similar mechanism could open new avenues for its application in oncology.
Beyond cancer, the structural scaffold of xanthones is associated with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. innovareacademics.inmdpi.com The exploration of this compound's efficacy in these areas is a logical next step. Given that many fungal secondary metabolites act as "defense compounds" to help the organism adapt to its environment, it is plausible that this compound possesses as-yet-undiscovered antimicrobial or signaling functions. mdpi.com Future studies should employ broad-based screening to uncover these novel biological activities and elucidate the complex molecular pathways through which this compound exerts its effects.
Table 1: Reported and Potential Biological Activities of this compound and Related Compounds
| Compound/Class | Reported/Potential Activity | Implied Mechanism/Target | Source(s) |
|---|---|---|---|
| This compound | Cytotoxicity, Inhibition of EC Migration | Antiangiogenic; specific target unknown | nih.gov |
| Chrysanthone-like (MS-444) | Inhibition of Tumor Proliferation | Inhibition of mRNA-binding protein HuR | rsc.org |
| Xanthones (General) | Anticancer, Anti-inflammatory, Antiviral | DNA Topoisomerase IIα inhibition, COX-2 inhibition | dovepress.comnih.gov |
| Chrysanthone | Antiviral (in silico) | Binding to SARS-CoV-2 Spike Protein | cas.org |
Innovations in Sustainable Production through Synthetic Biology and Metabolic Engineering
The production of this compound currently relies on its isolation from its natural fungal source, a method that often presents challenges in yield and scalability. The future of its production lies in the application of synthetic biology and metabolic engineering. The biosynthetic pathway of xanthones in fungi is known to originate from polyketide precursors. mdpi.com In fungi like Aspergillus nidulans, specific gene clusters containing a polyketide synthase (PKS) gene, such as mdpG, are required for the synthesis of xanthone (B1684191) precursors like emodin. capes.gov.br
Further steps, including prenylation, are carried out by prenyltransferase enzymes, which are often encoded by genes located outside the primary PKS cluster. capes.gov.brnih.gov Understanding this genetic blueprint is the first step toward sustainable production. Future research will focus on identifying the complete biosynthetic gene cluster (BGC) for this compound in Ascochyta chrysanthemi.
Once the BGC is identified, several strategies can be employed:
Heterologous Expression : The entire BGC can be transferred into a well-characterized and easily culturable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. nih.govfrontiersin.org These "microbial cell factories" can be optimized for high-level production, overcoming the limitations of the native producer. frontiersin.orgnih.gov
Metabolic Engineering : Within either the native or a heterologous host, metabolic pathways can be re-engineered. This includes upregulating the expression of key biosynthetic genes (e.g., the PKS and prenyltransferases) using strong promoters, knocking out competing metabolic pathways to increase precursor supply, and enhancing the expression of global regulators of secondary metabolism, such as LaeA. mdpi.comnih.gov
These approaches, which have been successfully used for other fungal secondary metabolites, promise a more reliable, scalable, and sustainable supply of this compound for extensive research and potential future development. frontiersin.orgmdpi.com
Table 2: Key Genetic Components for Fungal Xanthone Biosynthesis and Engineering
| Gene/Enzyme Type | Function | Relevance to this compound Production | Source(s) |
|---|---|---|---|
| Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone. | The core enzyme required to initiate the biosynthetic pathway. | capes.gov.brnih.govrsc.org |
| Prenyltransferases | Adds prenyl groups to the xanthone core. | Critical for the final structure and bioactivity of many xanthones. | capes.gov.brnih.gov |
| Tailoring Enzymes | Oxidases, reductases, cyclases that modify the core structure. | Responsible for the specific chemical identity of this compound. | nih.govrsc.org |
| Global Regulators (e.g., LaeA) | Controls the expression of multiple secondary metabolite gene clusters. | Can be overexpressed to "switch on" or enhance BGC expression. | mdpi.com |
Development of Novel Analytical Tools for Comprehensive Characterization
The comprehensive characterization of a natural product like this compound requires a suite of advanced analytical tools. While traditional methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental for isolation and structural elucidation, novel techniques are emerging that offer deeper insights. mdpi.comnumberanalytics.com
A significant future direction is the expanded use of hyphenated techniques , particularly those coupling chromatography with mass spectrometry (e.g., LC-MS/MS). nih.gov These methods allow for the rapid identification and quantification of this compound even in complex crude extracts, accelerating the process of dereplication (quickly identifying known compounds) and pinpointing novel derivatives. nih.gov
Perhaps the most transformative innovation is Imaging Mass Spectrometry (IMS) . rsc.orgnih.gov IMS techniques, such as DESI-IMS and MALDI-IMS, enable the spatial mapping of secondary metabolites directly within a biological sample, such as the fungal mycelium where this compound is produced. nih.govrsc.org This label-free approach moves beyond simple quantification to answer critical biological questions: Where is the compound located? Does its location change in response to environmental stimuli or interaction with other microbes? This provides invaluable contextual information about the compound's natural role. rsc.orgresearchgate.net The integration of IMS with other modalities, like microscopy, will provide a holistic view of the compound's production and function in its native environment. rsc.org
Integration of Computational Chemistry and Artificial Intelligence in this compound Research
Computational chemistry and artificial intelligence (AI) are set to revolutionize the research landscape for natural products like this compound. nih.govtijer.org These in silico tools can dramatically accelerate the discovery pipeline, from identifying potential bioactivities to designing optimized derivatives. cas.orgijrpas.com
Key applications include:
Target Identification and Mechanism Prediction : Molecular docking studies can simulate the interaction between this compound and a vast library of biological macromolecules, predicting potential protein targets. mdpi.comnih.gov Such studies have already been used to suggest that xanthones can bind to key cancer targets like DNA topoisomerase IIα and that Chrysanthone itself may interact with viral proteins. dovepress.comcas.org
Bioactivity and Toxicity Prediction : AI and machine learning (ML) models, including Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity and potential toxicity of this compound and its hypothetical derivatives based on their chemical structures. innovareacademics.indovepress.comcas.org These models analyze molecular descriptors to forecast properties like inhibitory concentrations (IC50) and pharmacokinetic profiles (ADMET), prioritizing which compounds to synthesize and test experimentally. dovepress.commdpi.com
Genome Mining and Pathway Discovery : AI-powered bioinformatics tools like antiSMASH and SMURF are indispensable for identifying biosynthetic gene clusters (BGCs) in fungal genomes. nih.gov By training algorithms on known BGCs, these tools can scan the genome of Ascochyta chrysanthemi to rapidly locate the gene cluster responsible for this compound production, a critical first step for metabolic engineering. cas.orgnih.gov
De Novo Design : Generative AI models can design novel, this compound-inspired molecules with improved potency, selectivity, or pharmacokinetic properties, expanding the chemical space for drug discovery. ijrpas.comacs.org
By integrating these computational approaches, researchers can adopt a more targeted, hypothesis-driven strategy, reducing the time and cost associated with traditional trial-and-error discovery. tijer.orgacs.org
Table 3: Application of Computational Tools in Xanthone Research
| Computational Tool | Application | Example Finding/Use Case | Source(s) |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and mode to protein targets. | Predicted binding of xanthone derivatives to DNA topoisomerase IIα and aldose reductase. | mdpi.comdovepress.com |
| QSAR | Relates chemical structure to biological activity. | Developed models to predict anticancer IC50 values of novel xanthone derivatives based on molecular descriptors. | innovareacademics.indovepress.comnih.gov |
| AI/Machine Learning | Predicts bioactivity, toxicity (ADMET), and synergistic effects. | Used to screen natural product databases and prioritize compounds for experimental validation. | cas.orgijrpas.comacs.org |
| Genome Mining (antiSMASH) | Identifies secondary metabolite Biosynthetic Gene Clusters (BGCs). | Identification of PKS and NRPS gene clusters in fungal and bacterial genomes. | nih.gov |
Challenges and Opportunities in Translational Research Beyond Initial Preclinical Findings
Translating a promising natural product like this compound from a preclinical finding to a clinical application is a long and challenging process. tandfonline.com A primary challenge for many natural products is that their initial potency may be lower than that of existing, highly optimized synthetic drugs. nih.govfrontiersin.org Furthermore, issues such as poor water solubility, limited bioavailability, and the potential for unforeseen toxicity can hinder development. hematologyandoncology.netmdpi.com Rigorous and expensive clinical trials, coupled with regulatory hurdles and difficulties in securing funding for non-patentable natural compounds, represent significant barriers. tandfonline.comhematologyandoncology.netresearchgate.net
Despite these challenges, significant opportunities exist. Natural products offer unparalleled structural diversity and often possess novel mechanisms of action that can address complex diseases and combat drug resistance. scirp.orgresearchgate.net For this compound, the opportunities are multifold:
Scaffold for Drug Development : Even if this compound itself is not potent enough for clinical use, its unique chemical structure serves as an excellent starting point, or "scaffold," for medicinal chemists. nih.gov Synthetic derivatives can be created to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
Novel Therapeutic Targets : The potential for this compound to act on novel targets, such as the HuR protein suggested by a related compound, offers an opportunity to develop first-in-class therapies for diseases with unmet needs. rsc.org
Addressing Drug Resistance : Natural products are a key source of new anti-infectives. nih.gov Future screening of this compound against drug-resistant bacteria and fungi could reveal it to be a valuable lead in this critical therapeutic area.
The path forward requires a multidisciplinary approach, combining natural product chemistry with synthetic chemistry, pharmacology, and computational science to overcome the inherent challenges and fully realize the therapeutic potential held within the this compound molecule. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers identify reliable primary sources for Chrysanthone B’s pharmacological properties?
- Methodology :
Use specialized scientific databases (e.g., PubMed, SciFinder, Web of Science) with Boolean operators (e.g., "this compound AND antioxidant") to filter studies .
Prioritize peer-reviewed journals with high impact factors and studies that provide raw data or detailed methodologies .
Cross-validate findings by comparing results across multiple sources, noting consensus or discrepancies in bioactivity reports .
Avoid non-peer-reviewed platforms (e.g., blogs, commercial websites) and verify citations in review articles to trace original data .
Q. What frameworks are recommended for formulating a hypothesis about this compound’s mechanism of action?
- Methodology :
Apply the PICO framework to define:
- P opulation (e.g., specific cell lines or enzyme targets),
- I ntervention (this compound dosage/administration),
- C omparison (control groups or analogous compounds),
- O utcome (e.g., inhibition rates, binding affinity) .
Use the FINER criteria to ensure the hypothesis is Feasible, Interesting, Novel, Ethical, and Relevant .
Conduct a preliminary literature review to identify gaps, such as understudied pathways (e.g., NF-κB signaling) or contradictory results in existing studies .
Q. What are standard methodologies for isolating and characterizing this compound from natural sources?
- Methodology :
Extraction : Use solvent partitioning (e.g., ethanol/water) followed by chromatographic techniques (HPLC, TLC) guided by phytochemical screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
